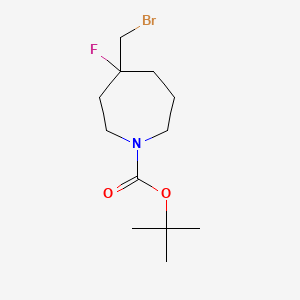
5-(Cyanomethoxy)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyanomethoxy)picolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid group at the 2-position. This compound is characterized by the presence of a cyanomethoxy group attached to the 5-position of the picolinic acid ring. It is a white to tan crystalline solid that is slightly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyanomethoxy)picolinic acid typically involves the reaction of picolinic acid with cyanomethanol under specific conditions. One common method involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Cyanomethoxy)picolinic acid undergoes various chemical reactions, including:
Oxidation: The cyanomethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The picolinic acid ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated picolinic acid derivatives.
Applications De Recherche Scientifique
5-(Cyanomethoxy)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antiviral properties, particularly against enveloped viruses.
Medicine: Explored for its anticancer activity, especially in prostate cancer cell lines.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Cyanomethoxy)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: Zinc finger proteins (ZFPs) are one of the primary targets.
Pathways Involved: The disruption of ZFPs affects viral replication and packaging, as well as normal cellular functions, leading to antiviral and anticancer effects.
Comparaison Avec Des Composés Similaires
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
5-Nitropicolinic Acid: Contains a nitro group at the 5-position, used in the design of metal-based anticancer compounds.
5-Cyanopicolinic Acid: Similar to 5-(Cyanomethoxy)picolinic acid but lacks the methoxy group.
Uniqueness: this compound is unique due to the presence of both cyanomethoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential antiviral and anticancer properties make it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
5-(cyanomethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-3-4-13-6-1-2-7(8(11)12)10-5-6/h1-2,5H,4H2,(H,11,12) |
Clé InChI |
JBNCFPLRIYMZRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1OCC#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
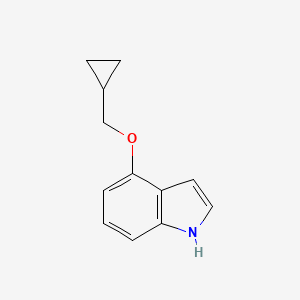

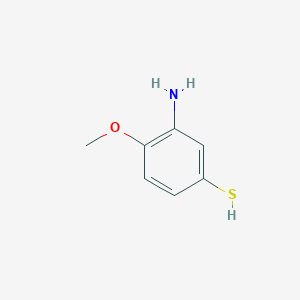
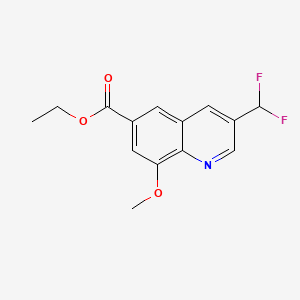
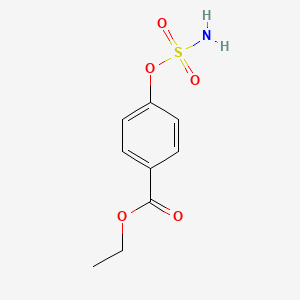

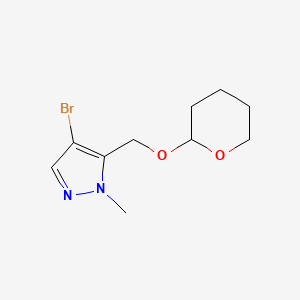
![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)
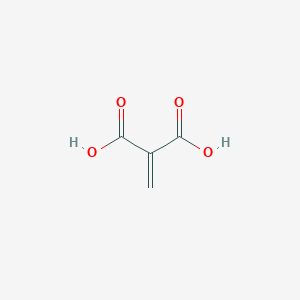
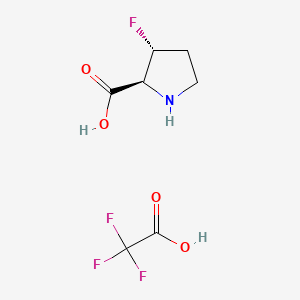

![Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate](/img/structure/B13919291.png)
